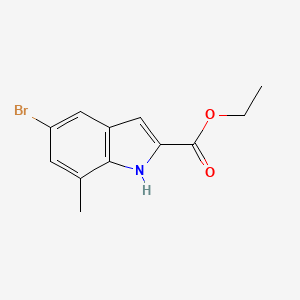

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is used as a biochemical reagent and has applications in life science research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate, typically involves several steps. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent in the presence of a reducing agent . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different functionalized derivatives.

Aplicaciones Científicas De Investigación

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological processes and as a probe in biochemical assays.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-bromo-1H-indole-2-carboxylate

- Ethyl 7-bromo-1H-indole-2-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is unique due to the presence of both bromine and methyl substituents on the indole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Actividad Biológica

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a significant compound within the indole family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H12BrN O2, with a molecular weight of approximately 268.11 g/mol. Its structure includes a bromine atom at the fifth position and an ethyl ester at the second position of the carboxylic acid, which influences its reactivity and biological interactions.

Biological Activities

1. Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viral infections. Its mechanism may involve interference with viral replication processes or inhibition of viral enzymes, although specific pathways remain to be fully elucidated.

2. Anticancer Activity

This compound has shown promising anticancer properties in various studies:

- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at approximately 14.8 μM for HepG2, comparable to doxorubicin (IC50 = 18.7 μM) .

- Mechanisms of Action : this compound induces apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. Specifically, it decreases Bcl-2 levels while increasing pro-apoptotic factors like Bax and PARP .

3. Enzymatic Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, impacting drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further pharmacokinetic studies.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar indole derivatives to highlight its unique properties:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 5-fluoro-1H-indole-2-carboxylate | 0.96 | Fluorine substitution may alter reactivity |

| Ethyl 5-chloro-1H-indole-2-carboxylate | 0.95 | Chlorine substitution affects biological activity |

| Ethyl 6-bromo-1H-indole-2-carboxylate | 0.87 | Different position of bromine alters properties |

| Ethyl 4-bromo-1H-indole-2-carboxylate | 0.93 | Variation in substitution pattern impacts function |

The unique bromine substitution at the fifth position enhances its reactivity and biological activity compared to other halogenated analogs.

Case Studies and Research Findings

Recent studies have further explored the therapeutic potential of this compound:

Case Study: Anticancer Activity in MCF-7 Cells

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 14.8 μM) and induced apoptosis through downregulation of anti-apoptotic proteins .

Case Study: Antiviral Efficacy

Another investigation highlighted its effectiveness against viral infections, suggesting a mechanism involving the inhibition of viral replication pathways.

Propiedades

IUPAC Name |

ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTGCTJNYQKJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.